

Whitepaper: The Sigma-1 Receptor as a Ligand-Regulated Molecular Chaperone

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Compound of Interest

Compound Name: Sigma-1 receptor antagonist 1

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Sigma-1 Receptor (S1R) has transitioned from an enigmatic protein of uncertain function to a well-defined, ligand-regulated molecular chaperone critical for maintaining cellular homeostasis.[1][2] Predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), S1R acts as a pluripotent modulator of intracellular signaling. [3][4][5] In its resting state, S1R is complexed with the ER chaperone BiP (Binding Immunoglobulin Protein).[3][6] Upon stimulation by endogenous or synthetic ligands, or in response to cellular stress, S1R dissociates from BiP to interact with a range of "client" proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R) and the ER stress sensor IRE1.[6][7] This chaperone activity is central to its role in regulating calcium homeostasis, mitigating ER stress, and influencing a variety of downstream signaling pathways.[8][9] Its unique structure and mechanism of action have established S1R as a promising therapeutic target for a host of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[8][10][11] This document provides a technical overview of S1R's core chaperone function, its key signaling pathways, quantitative ligand-binding data, and detailed experimental protocols for its study.

Molecular Architecture of the Sigma-1 Receptor

The human S1R is a 223-amino acid protein that shares no significant sequence homology with other mammalian proteins.[12][13] Crystallographic studies have revealed that S1R forms



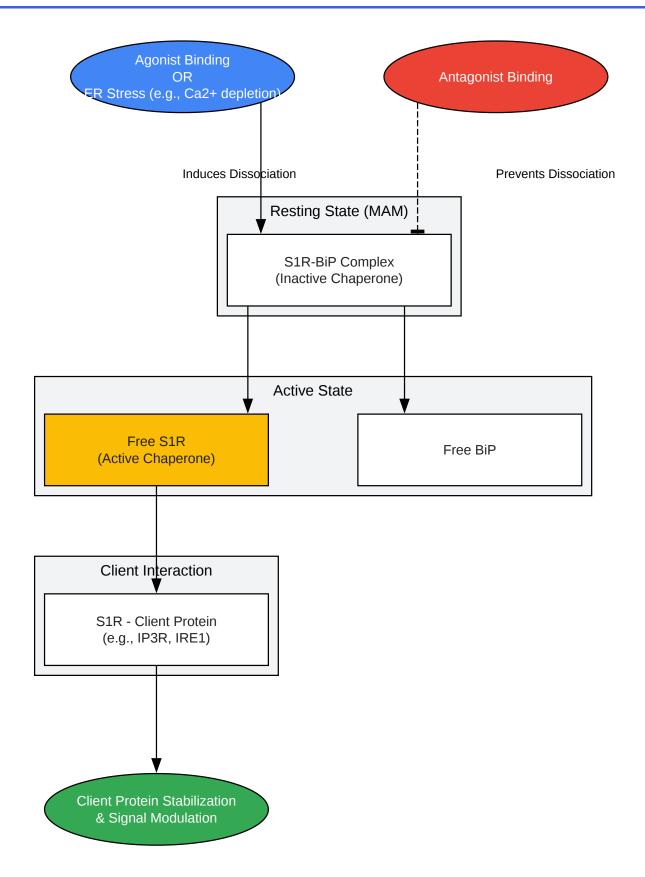
a homotrimer, with each protomer consisting of a single N-terminal transmembrane helix and a large C-terminal cytosolic domain.[12][14] This cytosolic domain adopts a cupin-like β-barrel structure which contains the ligand-binding site.[14] The binding pocket is notably large and hydrophobic, explaining the receptor's ability to bind a chemically diverse array of ligands.[13] [14] Key residues, such as Glu172 and Asp126, are crucial for coordinating these ligand interactions.[12] This unique trimeric architecture is fundamental to its function as a chaperone and its ability to modulate numerous intracellular signaling events.[14]

The Core Chaperone Function: A Ligand-Regulated Cycle

The primary function of S1R is that of a ligand-operated molecular chaperone.[1][15] Its activity is governed by its association with and dissociation from the master ER chaperone, BiP (also known as GRP78).[9]

- Resting State: Under normal physiological conditions, S1R exists in an inactive state, forming a stable complex with BiP at the MAM.[3][6] In this conformation, S1R's own chaperone activity is inhibited.[6]
- Activation: The S1R-BiP complex acts as a sensor for cellular stress and ligands.[9] Upon stimulation by S1R agonists (e.g., (+)-pentazocine, PRE-084) or under conditions of ER stress such as Ca2+ depletion, S1R undergoes a conformational change and dissociates from BiP.[3][6][7] This dissociation unmasks the chaperone site on S1R, allowing it to interact with client proteins.[6][9] S1R antagonists are thought to block this dissociation, stabilizing the inactive S1R-BiP complex.[9]
- Chaperone Activity: Once activated, S1R can translocate within the ER and to the plasma membrane to interact with and stabilize various client proteins, preventing their misfolding and degradation.[5][9]





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Caption: The S1R chaperone activation cycle.



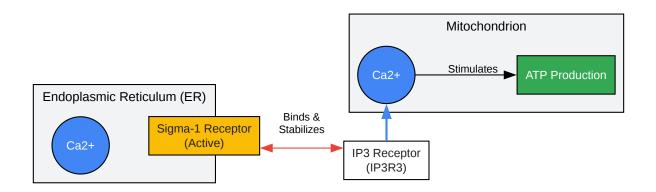
Key Signaling Pathways Modulated by S1R

As a chaperone, S1R is strategically positioned at the MAM to influence critical signaling hubs that govern cell survival and function.

ER-Mitochondria Calcium Homeostasis

S1R is a key regulator of calcium (Ca2+) flux between the ER and mitochondria, a process vital for cellular bioenergetics and apoptosis.[4][12][15] It achieves this by chaperoning the type 3 IP3 receptor (IP3R3), a major Ca2+ release channel on the ER.[3][9]

Under stress, activated S1R binds to IP3R3, stabilizing it and preventing its degradation.[6][7] This ensures efficient Ca2+ channeling from the ER directly into adjacent mitochondria, which is necessary to stimulate the tricarboxylic acid (TCA) cycle and boost ATP production.[5] By maintaining this crucial signaling link, S1R helps cells meet increased energy demands during stress.



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Caption: S1R modulation of ER-mitochondria Ca2+ signaling.

Endoplasmic Reticulum (ER) Stress Response

S1R plays a direct role in the Unfolded Protein Response (UPR), a cellular mechanism to resolve ER stress. It specifically interacts with the ER stress sensor inositol-requiring enzyme 1 (IRE1).[3][6] During ER or oxidative stress, activated S1R translocates and binds to the phosphorylated, active form of IRE1.[6] This association prolongs IRE1's endonuclease activity,

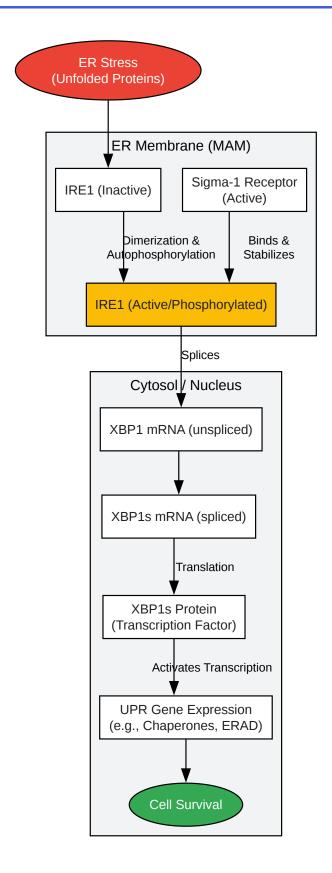






which is responsible for splicing the mRNA of the X-box binding protein 1 (XBP1).[3][6] Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis and promote cell survival.[6]





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Caption: S1R involvement in the IRE1 branch of the UPR.



Quantitative Data: Ligand Binding Affinities

The affinity of various compounds for S1R is a critical parameter in drug development. Binding affinities are typically determined through competitive radioligand binding assays. The following table summarizes the inhibition constant (Ki) or dissociation constant (Kd) values for several well-characterized S1R ligands. Lower values indicate higher binding affinity.



Compound	Class	Radioligand	Preparation	Ki / Kd (nM)	Reference
(+)- Pentazocine	Agonist	INVALID- LINK Pentazocine	HEK 293T cells	3.7 ± 0.4 (Kd)	[16]
Haloperidol	Antagonist	INVALID- LINK Pentazocine	HEK 293T cells	2.9 ± 0.3 (Ki)	[16]
Haloperidol	Antagonist	[³H]Haloperid ol	HEK 293T cells	8.0 ± 0.9 (Kd)	[16]
PD144418	Antagonist	INVALID- LINK Pentazocine	HEK 293T cells	0.16 ± 0.02 (Ki)	[16]
4-PPBP	Antagonist	INVALID- LINK Pentazocine	HEK 293T cells	0.9 ± 0.1 (Ki)	[16]
NE-100	Antagonist	INVALID- LINK Pentazocine	HEK 293T cells	1.1 ± 0.1 (Ki)	[16]
BD1047	Antagonist	INVALID- LINK Pentazocine	HEK 293T cells	1.2 ± 0.1 (Ki)	[16]
Cocaine	-	INVALID- LINK Pentazocine	Guinea Pig Brain	2040 ± 190 (Ki)	[16]
N,N- Dimethyltrypt amine (DMT)	Endogenous Agonist	INVALID- LINK Pentazocine	-	14.21 (Kd)	[17]
Progesterone	Endogenous Ligand	-	-	23 (Ki)	[18]
PRE-084	Agonist	-	-	2.2 (Ki)	-



Experimental Protocols

Studying the S1R's chaperone function requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) of S1R and BiP

This protocol is designed to verify the interaction between S1R and BiP in cultured cells and to test how ligands affect this interaction.

Objective: To immunoprecipitate S1R and detect the co-precipitated BiP by Western Blot.

Materials:

- Cell line expressing S1R (e.g., HEK293T, CHO, or neuroblastoma cells).
- Cell culture reagents.
- S1R agonist (e.g., (+)-pentazocine) and antagonist (e.g., haloperidol).
- Lysis Buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.[19]
- Wash Buffer: Lysis buffer without protease inhibitors.
- Elution Buffer: 1x SDS-PAGE loading buffer (e.g., Laemmli buffer).
- Antibodies: High-quality, IP-validated primary antibody against S1R (for pull-down) and a primary antibody against BiP (for detection).
- Protein A/G magnetic beads or agarose resin.
- Standard equipment for cell culture, protein quantification, SDS-PAGE, and Western Blotting.

Methodology:

- Cell Culture and Treatment:
 - Culture cells to ~80-90% confluency.



 \circ Treat cells with vehicle, S1R agonist (e.g., 10 μM (+)-pentazocine), or S1R antagonist (e.g., 10 μM haloperidol) for a predetermined time (e.g., 30-60 minutes).

Cell Lysis:

- Wash cells twice with ice-cold PBS.
- Add 1 mL of ice-cold Lysis Buffer per 10 cm dish. Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.
- Pre-Clearing Lysate (Optional but Recommended):
 - \circ Add 20 µL of Protein A/G beads to ~1 mg of protein lysate.
 - Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
 - Pellet the beads and transfer the supernatant to a fresh tube.
- Immunoprecipitation:
 - Add 2-5 μg of the anti-S1R antibody to the pre-cleared lysate.
 - Incubate for 4 hours to overnight at 4°C on a rotator.
 - \circ Add 30 μ L of equilibrated Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

Washing:

- Pellet the beads by centrifugation (or using a magnetic rack).
- Discard the supernatant and wash the beads 3-5 times with 1 mL of cold Wash Buffer.
 After the final wash, carefully remove all residual buffer.







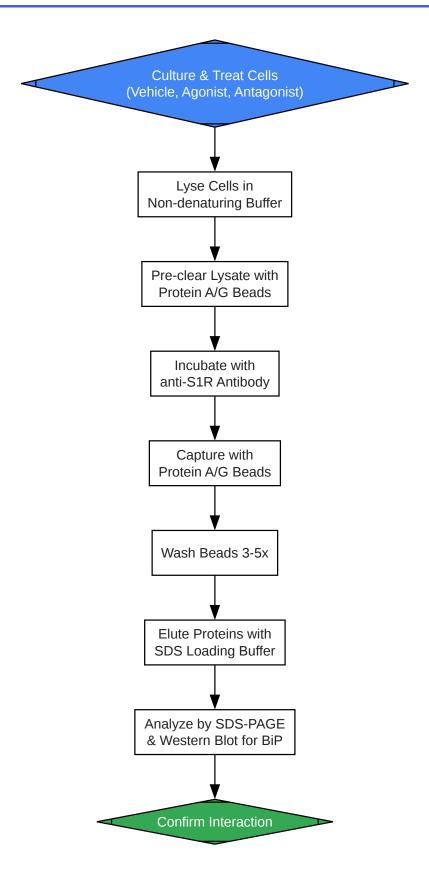
• Elution:

- Resuspend the beads in 30-50 μL of 1x SDS-PAGE loading buffer.
- Boil the samples at 95-100°C for 5-10 minutes to elute proteins and dissociate the antibody-antigen complexes.
- Pellet the beads and load the supernatant onto an SDS-PAGE gel.

Detection:

- Perform SDS-PAGE followed by Western Blotting.
- Probe the membrane with the anti-BiP antibody to detect the co-precipitated protein.
- As a positive control, probe a parallel membrane with the anti-S1R antibody to confirm successful immunoprecipitation of the target.





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